

What are the physicochemical properties of Ethyl 12(Z)-heneicosenoate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 12(Z)-heneicosenoate

Cat. No.: B15547224

[Get Quote](#)

Ethyl 12(Z)-heneicosenoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 12(Z)-heneicosenoate is a long-chain monounsaturated fatty acid ethyl ester. As a member of the fatty acid ester family, it holds potential for investigation in various scientific domains, including as a biomarker, in the development of novel therapeutics, and as a specialized chemical intermediate. This technical guide provides a detailed overview of its physicochemical properties, outlines general experimental protocols for its synthesis and analysis, and presents a logical workflow for its characterization. While specific experimental data for this particular molecule is limited, this guide consolidates available information and provides context based on structurally similar compounds.

Physicochemical Properties

The definitive physicochemical properties of **Ethyl 12(Z)-heneicosenoate** are not extensively reported in publicly available literature. However, based on its chemical structure and data for analogous long-chain fatty acid ethyl esters, the following table summarizes its known and estimated properties.

Property	Value	Source/Method
Molecular Formula	C23H44O2	[1]
Molecular Weight	352.6 g/mol	[1]
CAS Number	2692622-86-7	[1]
Appearance	Estimated to be a colorless to pale yellow liquid or low-melting solid at room temperature.	Inferred from similar long-chain unsaturated esters.
Melting Point	Not explicitly found. Likely to be low, potentially below room temperature.	Inferred from similar long-chain unsaturated esters.
Boiling Point	Not explicitly found. Expected to be high and would likely require vacuum distillation to prevent decomposition.	Inferred from similar long-chain unsaturated esters.
Density	Not explicitly found. Estimated to be less than 1 g/mL.	Densities of fatty acid ethyl esters are generally below that of water.
Solubility	Not explicitly found. Expected to be soluble in nonpolar organic solvents (e.g., hexane, ether, chloroform) and poorly soluble in water.	General solubility characteristics of long-chain fatty acid esters.
Purity	>99% (as available from commercial suppliers)	[1]
Synonyms	Ethyl (12Z)-12-heneicosenoate, Ethyl (Z)-heneicos-12-enoate, 12(Z)-Heneicosenoic acid, ethyl ester, Ethyl 12-cis-heneicosenoate	[1][2]

InChIKey

BLZXAKJWRBKZES-
QXMHVHEDSA-N[\[1\]](#)

Experimental Protocols

Detailed experimental protocols specifically for **Ethyl 12(Z)-heneicosenoate** are not readily available. However, the following sections describe generalized and widely accepted methodologies for the synthesis and analysis of long-chain unsaturated fatty acid ethyl esters, which can be adapted for this specific compound.

Synthesis: Transesterification of 12(Z)-Heneicosenoic Acid

A common method for the synthesis of fatty acid ethyl esters is through the acid-catalyzed esterification of the corresponding free fatty acid or transesterification of a triglyceride.

Materials:

- 12(Z)-Heneicosenoic acid
- Anhydrous ethanol (absolute)
- A strong acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid, or a solid acid catalyst like Amberlyst-15)
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvent for extraction (e.g., hexane or diethyl ether)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)

Procedure:

- Dissolve a known quantity of 12(Z)-heneicosenoic acid in an excess of anhydrous ethanol in a round-bottom flask.

- Add a catalytic amount of the strong acid (e.g., 1-2% v/v of sulfuric acid).
- Reflux the mixture for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in an organic solvent like hexane.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent.
- Evaporate the solvent under reduced pressure to obtain the crude **Ethyl 12(Z)-heneicosenoate**.
- The crude product can be further purified by column chromatography on silica gel if necessary.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of fatty acid ethyl esters.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- A nonpolar capillary column (e.g., HP-5MS, DB-5) is typically used.

Sample Preparation:

- Dissolve a small amount of the synthesized ester in a suitable volatile solvent (e.g., hexane or dichloromethane).

GC-MS Parameters (Typical):

- Injector Temperature: 250 °C
- Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- MS Scan Range: m/z 40-500.

The identity of **Ethyl 12(Z)-heneicosenoate** can be confirmed by its retention time and the fragmentation pattern in the mass spectrum.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

- A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

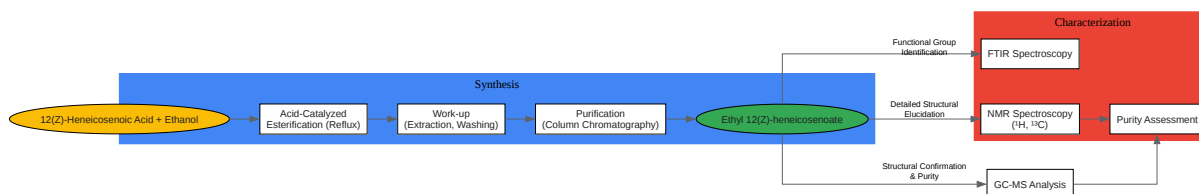
Expected Characteristic IR Absorption Bands:

- $\sim 3005\text{ cm}^{-1}$: C-H stretch of the cis-double bond ($=\text{C-H}$).
- $\sim 2925\text{ cm}^{-1}$ and $\sim 2855\text{ cm}^{-1}$: Asymmetric and symmetric C-H stretching of the methylene (CH_2) groups in the long alkyl chain.
- $\sim 1740\text{ cm}^{-1}$: Strong C=O stretching of the ester group.
- $\sim 1655\text{ cm}^{-1}$: C=C stretching of the cis-double bond (this can sometimes be weak).

- $\sim 1170\text{ cm}^{-1}$: C-O stretching of the ester group.

Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of **Ethyl 12(Z)-heneicosenoate**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrometrics.com [spectrometrics.com]
- 2. A SPME-GC/MS procedure for the determination of fatty acid ethyl esters in hair for confirmation of abstinence test results - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the physicochemical properties of Ethyl 12(Z)-heneicosenoate?]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15547224#what-are-the-physicochemical-properties-of-ethyl-12-z-heneicosenoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com